3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol
Description
3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol is a halogenated benzyl alcohol derivative characterized by bromine substituents at the 3- and 4-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the benzylic alpha position. This structure combines electron-withdrawing groups (Br, CF₃) that significantly influence its reactivity, stability, and physical properties.
Properties
Molecular Formula |
C8H5Br2F3O |
|---|---|
Molecular Weight |
333.93 g/mol |
IUPAC Name |
1-(3,4-dibromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5Br2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
LFWQMBLTLABWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol typically involves the bromination of alpha-(trifluoromethyl)benzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, minimizing the risk of side reactions and maximizing yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at the 3- and 4-positions on the aromatic ring act as leaving groups, enabling nucleophilic substitution (S<sub>N</sub>Ar) under controlled conditions. For example:
-
Ammonolysis : Reaction with ammonia at elevated temperatures (65–80°C) replaces bromine with amino groups, forming intermediates like pyridin-4(1H)-one derivatives .
-
Coupling Reactions : Bromides participate in Pd-catalyzed cross-couplings (e.g., Suzuki, Stille) to introduce aryl or alkyl groups. For instance, coupling with 4-methyl-2-acetaminothiazole forms heterocyclic intermediates .
Key Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Ammonolysis | NH₃, LiHMDS | 65°C | Quantitative |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 120°C (DMF) | Moderate |
Hydroxyl Group Transformations
The benzylic hydroxyl group undergoes typical alcohol reactions:
-
Esterification : Reacts with acyl chlorides (e.g., p-methoxybenzoyl chloride) in dichloromethane (DCM) with imidazole as a base to form esters .
-
Oxidation : Converts to ketones using oxidizing agents like pyridinium chlorochromate (PCC).
-
Trifluoromethylation : Under zinc bis(triflimide) catalysis, the hydroxyl group directly forms trifluoromethyl ethers (ROCf₃) with hypervalent iodine reagents (e.g., Togni’s reagent) .
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group stabilizes transition states during esterification and oxidation, enhancing reaction rates .
Radical Reactions
The trifluoromethyl group facilitates radical-mediated transformations:
-
α-Trifluoromethoxylation : Under visible light and organic photocatalysts (e.g., Ir(ppy)₃), enol carbonates derived from the alcohol undergo radical coupling with N-trifluoromethoxy-4-cyanopyridinium, yielding α-OCF₃ ketones .
-
Grignard Additions : Reacts with Grignard reagents (e.g., RMgX) at 0°C to form tertiary alcohols, followed by acid workup .
Example Reaction :
Cyclization and Heterocycle Formation
The compound serves as a precursor for heterocyclic scaffolds:
-
Pyrazole Synthesis : Reacts with hydrazines under acidic conditions to form trifluoromethylated pyrazoles, useful in medicinal chemistry .
-
Triazine Formation : Condensation with cyanuric chloride yields 1,3,5-triazine derivatives, leveraging bromine displacement .
Notable Intermediate :
-
Pretomanid synthesis involves similar intermediates (e.g., 4-(trifluoromethoxy)benzyl trichloroacetimidate), highlighting the role of trifluoromethyl groups in antitubercular drug development .
Comparative Reactivity of Substituents
The trifluoromethyl group’s electron-withdrawing nature and bromine’s steric bulk influence regioselectivity:
Scientific Research Applications
Pharmaceutical Development
3,4-Dibromo-alpha-(trifluoromethyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances biological activity, making it valuable for developing drugs targeting neurological disorders and other therapeutic areas. The presence of bromine atoms can also influence the compound's interaction with biological targets, potentially increasing efficacy and selectivity.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including nucleophilic substitutions and free radical reactions. The ability to modify the compound's structure by introducing or altering substituents makes it a versatile reagent in synthetic chemistry.
Material Science
In material science, 3,4-dibromo-alpha-(trifluoromethyl)benzyl alcohol is employed in the formulation of advanced materials such as coatings and polymers. The incorporation of trifluoromethyl and bromine groups can enhance the thermal stability and chemical resistance of materials, making them suitable for industrial applications where durability is essential.
Environmental Research
The compound's properties also lend themselves to environmental studies, particularly in assessing the degradation of pollutants. Its ability to undergo photochemical reactions can be exploited to investigate light-induced chemical transformations, providing insights into environmental monitoring and remediation strategies.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 3,4-dibromo-alpha-(trifluoromethyl)benzyl alcohol in various applications:
- Pharmaceutical Synthesis : Research indicates that compounds with trifluoromethyl groups exhibit enhanced selectivity in reactions involving glucosyl imidate donors, leading to improved yields and stereoselectivity in glycosylation reactions .
- Material Development : Investigations into polymer formulations incorporating this compound have shown significant improvements in mechanical properties and resistance to environmental factors .
- Environmental Chemistry : Studies have demonstrated its potential role in photochemical degradation pathways for pollutants under UV light exposure, contributing to the development of effective environmental monitoring tools .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Trifluoromethyl-Substituted Benzyl Alcohols: highlights that the trifluoromethyl group strongly deactivates benzyl alcohols, preventing etherification due to destabilization of carbocation intermediates . For example, 1-(4-(trifluoromethyl)phenyl)ethanol failed to undergo etherification under conditions where electron-rich analogs reacted readily. This suggests that 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol may exhibit even lower reactivity in nucleophilic substitutions or condensations due to the additive effects of Br and CF₃ groups.
Halogenated Benzyl Alcohols :
Compounds like 3,4-Difluorobenzyl alcohol (, CAS 3567-82-6) and 2-Chloro-4-(trifluoromethyl)benzyl alcohol () demonstrate that halogen type and position modulate reactivity. Bromine’s larger size and polarizability compared to Cl or F may enhance steric hindrance and reduce solubility, while its electron-withdrawing nature further destabilizes intermediates.
Physical Properties
- Melting and Boiling Points: 3,5-Bis(trifluoromethyl)benzyl alcohol () has a melting point of 52–56°C and boiling point of 97°C.
Solubility :
Bromine’s hydrophobicity and CF₃’s lipophilicity suggest low aqueous solubility, similar to 3-Bromo-4-(trifluoromethoxy)benzyl alcohol (). This contrasts with dihydroxy analogs like caffeic acid (), where polar -OH groups enhance water solubility.
Industrial and Pharmacological Relevance
- Market Trends: notes growing demand for 2-Chloro-4-(trifluoromethyl)benzyl alcohol in agrochemicals and pharmaceuticals. The brominated analog may find niche applications as a flame retardant intermediate or bioactive molecule precursor.
- Safety Considerations: While direct safety data are lacking, benzyl alcohols with multiple halogens (e.g., 3,4-Dihydroxy-alpha-[methylamino]methylbenzyl alcohol in ) often require stringent handling due to toxicity risks.
Data Tables
Table 1: Comparative Physical Properties
*Estimated based on structural analogs.
Biological Activity
3,4-Dibromo-alpha-(trifluoromethyl)benzyl alcohol is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
3,4-Dibromo-alpha-(trifluoromethyl)benzyl alcohol is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its biological properties. The chemical formula is C9H7Br2F3O, with a molecular weight of approximately 335.96 g/mol. The presence of these substituents can enhance lipophilicity and alter the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related dibrominated compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 6.25 µg/mL to 25 µg/mL, demonstrating moderate to good antimicrobial efficacy .
Anticancer Activity
The anticancer potential of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl alcohol has been explored through various in vitro studies. For example, a study investigating similar dibromo compounds found that they could inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In this context, the compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations around 10 µM .
The precise mechanism of action for 3,4-Dibromo-alpha-(trifluoromethyl)benzyl alcohol remains to be fully elucidated. However, it is hypothesized that the bromine and trifluoromethyl groups may interact with cellular targets involved in signaling pathways related to cell growth and apoptosis. Studies suggest that such halogenated compounds can disrupt normal cellular functions by modulating enzyme activities or interfering with receptor-ligand interactions .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study evaluated various dibrominated compounds against Candida albicans and found that some derivatives had higher zone inhibition than controls. The results suggested that structural modifications could enhance efficacy against fungal pathogens .
- Anticancer Studies : In vivo studies using xenograft models showed that dibrominated analogs could significantly reduce tumor size in treated mice compared to controls. The compound's ability to penetrate biological membranes effectively was noted as a crucial factor for its therapeutic potential .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, which may contribute to its biological effectiveness. Further investigations are needed to assess its bioavailability and metabolic pathways .
Table 1: Antimicrobial Activity of Dibrominated Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3,4-Dibromo-alpha-(trifluoromethyl)benzyl alcohol | TBD | Staphylococcus aureus |
| Dibrominated bisindole | 8.7 | Methicillin-susceptible S. aureus |
| Dinitrobenzyl analog | 20 | E. coli |
Table 2: Anticancer Activity in MDA-MB-231 Cells
| Compound Name | Concentration (µM) | % Cell Viability Reduction |
|---|---|---|
| 3,4-Dibromo-alpha-(trifluoromethyl)benzyl alcohol | 10 | 55% |
| Control | - | 100% |
Q & A
Q. What are the common synthetic routes for preparing 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves halogenation and functional group modifications. Key steps include:
- Halogenation : Bromination of a trifluoromethyl-substituted benzyl alcohol precursor using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at the 3,4-positions .
- Reduction : If starting from a ketone or ester, reduction with LiAlH₄ or NaBH₄ in anhydrous THF can yield the alcohol .
- Optimization : Adjust reaction temperature (e.g., 0–25°C for bromination to avoid overhalogenation) and stoichiometry (1.1–1.3 eq. brominating agent). Use TLC or GC-MS to monitor progress .
Q. Which analytical techniques are most reliable for determining the purity and structural integrity of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian) to confirm peak assignments .
- Isotopic Labeling : Introduce deuterium at the benzylic position to distinguish overlapping signals in crowded spectra .
- High-Resolution MS : Use HRMS (ESI-TOF) to confirm molecular formulae (e.g., C₈H₆Br₂F₃O⁺) and rule out impurities .
Q. What methodological approaches are recommended for studying the stability of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol under various pH and temperature conditions?
Methodological Answer:
Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of 3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Model transition states (e.g., SN2 mechanisms) using software like Gaussian or ORCA. Compare activation energies for Br vs. F substituent effects .
- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict rate enhancements .
- Experimental Correlation : Validate computational predictions with kinetic studies (e.g., UV-Vis monitoring of bromide release) .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
